2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C18H21ClN4OS and its molecular weight is 376.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Agents
A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antitumor potential. These compounds, including classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, were designed as potential thymidylate synthase (TS) inhibitors. Some of these compounds demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Gangjee et al., 2004), (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activities
Research on pyrimidine derivatives also extends to their anti-inflammatory and analgesic properties. Compounds synthesized from pyrimidine bases showed significant anti-inflammatory and analgesic activities, suggesting their utility in developing new treatments for conditions requiring such interventions (Sondhi et al., 2009).
Anticonvulsant Agents
Another study focused on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, aiming to evaluate their potential as anticonvulsants. These compounds were tested for their affinity towards Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme, with some showing moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).
Synthesis and Evaluation of Dual Inhibitors
Compounds have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents. These efforts underline the versatility of pyrimidine derivatives in targeting enzymes crucial for cancer cell proliferation (Gangjee et al., 2005).
Nonlinear Optical Materials
Pyrimidine derivatives have also been explored for their nonlinear optical properties, indicating their potential in optoelectronic applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses highlight the promising nonlinear optical characteristics of these compounds, which could be leveraged in developing new materials for optoelectronic devices (Hussain et al., 2020).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c19-14-7-5-13(6-8-14)10-20-16-9-18(22-12-21-16)25-11-17(24)23-15-3-1-2-4-15/h5-9,12,15H,1-4,10-11H2,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOZZGTZBFBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.